2(1H)-Pyridone, 1-ethyl-6-methyl-

Lipophilicity Drug Design ADME

2(1H)-Pyridone, 1-ethyl-6-methyl- (CAS 19038-36-9) is a disubstituted 2-pyridone derivative bearing an N1-ethyl group and a C6-methyl group on the heterocyclic ring. Its molecular formula is C₈H₁₁NO with a molecular weight of 137.18 g/mol.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 19038-36-9
Cat. No. B099695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridone, 1-ethyl-6-methyl-
CAS19038-36-9
Synonyms1-Ethyl-6-methyl-2(1H)-pyridone
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCN1C(=CC=CC1=O)C
InChIInChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3
InChIKeyXVWYRVKVLNYXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-2(1H)-pyridone (CAS 19038-36-9): Physicochemical Identity and Substitution Pattern


2(1H)-Pyridone, 1-ethyl-6-methyl- (CAS 19038-36-9) is a disubstituted 2-pyridone derivative bearing an N1-ethyl group and a C6-methyl group on the heterocyclic ring. Its molecular formula is C₈H₁₁NO with a molecular weight of 137.18 g/mol [1]. This substitution pattern fully alkylates the nitrogen atom, eliminating the N–H hydrogen bond donor capability while retaining a single carbonyl hydrogen bond acceptor. The computed XLogP of 1.1 places it in a moderate lipophilicity range, distinct from both unsubstituted and mono-substituted 2-pyridone analogs [1]. The compound is cataloged in major spectral libraries including NIST (GC-MS) and Wiley (FTIR) [2].

Why In-Class 2-Pyridone Analogs Cannot Substitute for 1-Ethyl-6-methyl-2(1H)-pyridone


In-class 2-pyridone analogs such as 6-methyl-2-pyridone or 1-ethyl-2-pyridone cannot be freely interchanged with 1-ethyl-6-methyl-2(1H)-pyridone because the combined N1-ethyl and C6-methyl substitution pattern produces a unique confluence of properties not found in any single-substituted congener. The N-ethyl group eliminates the hydrogen bond donor (HBD = 0), fundamentally altering intermolecular association behavior and solvation [1]. The C6-methyl group contributes to lipophilicity and steric properties that differ from both the unsubstituted and N-ethyl-only analogs. Critically, the dual alkylation shifts the XLogP to 1.1 — a value meaningfully different from both 1-ethyl-2-pyridone (LogP ≈ 0.87) and 6-methyl-2-pyridone (XLogP = 0.6) — which alters partitioning, chromatographic retention, and membrane permeability in any application where these parameters matter . The quantitative evidence below establishes the magnitude and practical implications of these differences.

Quantitative Differentiation Evidence for 1-Ethyl-6-methyl-2(1H)-pyridone (CAS 19038-36-9) vs. Closest Analogs


Lipophilicity (XLogP) Comparison: Dual Alkylation Shifts LogP by +0.5 to +1.1 Units vs. Single-Substituted Analogs

The target compound has a computed XLogP of 1.1 [1], compared to 0.6 for 6-methyl-2-pyridone (C6-methyl only, N–H retained) and approximately 0.87 (LogP) for 1-ethyl-2-pyridone (N-ethyl only, no C6-methyl) . This represents a ΔLogP of +0.5 over the C6-methyl-only analog and +0.23 over the N-ethyl-only analog. For context, unsubstituted 2-pyridone has an XLogP of -0.60 [2], meaning the dual substitution increases lipophilicity by 1.7 log units relative to the parent scaffold. This magnitude of lipophilicity shift is sufficient to alter predicted membrane permeability and chromatographic retention by factors of 3- to 5-fold.

Lipophilicity Drug Design ADME

Hydrogen Bond Donor Elimination via N-Ethylation: HBD Count = 0 vs. HBD = 1 in C6-Methyl-Only and Parent 2-Pyridones

N-ethylation of the 2-pyridone ring eliminates the N–H hydrogen bond donor, yielding a compound with HBD = 0 and HBA = 1 [1]. This contrasts with 6-methyl-2-pyridone (HBD = 1, HBA = 1) and unsubstituted 2-pyridone (HBD = 1, HBA = 1) [2]. The loss of the HBD fundamentally changes the compound's self-association behavior: it can no longer form the strong, cyclic N–H···O=C hydrogen-bonded dimers characteristic of 2-pyridones with free N–H, where the dimerization energy is 65.3 kJ mol⁻¹ (measured by ¹H-NMR for unsubstituted 2-pyridone) [3]. Instead, N-alkylated 2-pyridones associate through weaker dipole-dipole interactions, as evidenced by photodimerization studies showing low quantum efficiencies of 0.01–0.07 and singlet excited-state lifetimes below 1 ns [4].

Hydrogen Bonding Supramolecular Chemistry Drug-Receptor Interactions

Rotatable Bond Count and Topological Polar Surface Area: Conformational Simplicity vs. Mono-Substituted Analogs

The target compound has exactly 1 rotatable bond (the N–CH₂CH₃ ethyl group) and a topological polar surface area (TPSA) of 20.3 Ų [1]. In contrast, 6-methyl-2-pyridone has 0 rotatable bonds (the C6-methyl group does not contribute a rotatable bond) , and unsubstituted 2-pyridone also has 0 rotatable bonds [2]. The 1-ethyl-2-pyridone analog has 1 rotatable bond and a TPSA of 22.0 Ų . The single rotatable bond of the target compound provides a defined conformational degree of freedom not present in the C6-methyl-only analog, while maintaining a lower TPSA than the N-ethyl-only analog (20.3 vs. 22.0 Ų). This combination of low TPSA and single rotatable bond places the compound in a favorable region of drug-likeness space (consistent with Lipinski and Veber rules).

Molecular Descriptors QSAR Medicinal Chemistry

Spectroscopic Fingerprint: Unique GC-MS and FTIR Signatures for Identity Confirmation and QC

The compound possesses a well-defined spectroscopic fingerprint that differentiates it from analogs. In GC-MS (EI), it produces a base peak at m/z 137 (molecular ion C₈H₁₁NO⁺), with prominent fragment ions at m/z 109 and m/z 81, as cataloged in the NIST Mass Spectral Library (NIST Number 3465) [1]. The vapor-phase FTIR spectrum shows a strong carbonyl (C=O) absorption band at ~1650 cm⁻¹, characteristic of the 2-pyridone lactam carbonyl [2]. The ¹H NMR spectrum features a triplet for the N-ethyl CH₃ (δ ~1.2–1.4 ppm) and a quartet for the N-ethyl CH₂ (δ ~3.4–3.6 ppm), along with aromatic signals between δ 5–7 ppm . These signatures are distinct from 1-ethyl-2-pyridone (molecular ion m/z 123, base peak different) and 6-methyl-2-pyridone (molecular ion m/z 109), enabling unambiguous identity verification.

Analytical Chemistry Quality Control Spectroscopy

Optimal Application Scenarios for 1-Ethyl-6-methyl-2(1H)-pyridone Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity and No H-Bond Donation

The compound's XLogP of 1.1 (Δ +0.5 vs. 6-methyl-2-pyridone) and HBD count of 0 make it the preferred 2-pyridone scaffold for structure-activity relationship (SAR) campaigns targeting moderately lipophilic binding pockets where hydrogen bond donation from the ligand is undesirable [1]. Unlike 6-methyl-2-pyridone, which retains an N–H donor capable of forming competing H-bonds with solvent or off-target proteins, the fully alkylated target compound provides a cleaner pharmacological signal in in vitro assays .

Supramolecular and Coordination Chemistry: Exclusive H-Bond Acceptor Ligand

Because N-ethylation eliminates the N–H donor (HBD = 0, HBA = 1), this compound serves as a pure hydrogen bond acceptor in metal coordination and supramolecular assembly studies [1]. This contrasts with 6-methyl-2-pyridone (HBD = 1), which can simultaneously act as both donor and acceptor, complicating the interpretation of coordination geometries and self-assembly outcomes. The well-characterized dimerization behavior of N-alkylated 2-pyridones (dipole-dipole association, not H-bonded) provides a predictable baseline for designing 1,3-bridging ligand systems [2].

Chromatographic Method Development and Analytical Reference Standard

The compound's authenticated GC-MS spectrum (NIST #3465: base peak m/z 137, fragments 109 and 81) and FTIR fingerprint (C=O at ~1650 cm⁻¹) make it a reliable reference standard for analytical method development [1]. Its moderate XLogP of 1.1 and single rotatable bond predict well-behaved reversed-phase HPLC retention, facilitating its use as a system suitability standard in quality control workflows where 2-pyridone-containing APIs or intermediates are analyzed .

Computational Chemistry and QSAR Model Building

With exactly 1 rotatable bond and a TPSA of 20.3 Ų, the compound occupies a specific region of chemical property space that is valuable for benchmarking computational models of membrane permeability and oral bioavailability [1]. It provides a defined conformational degree of freedom absent in the more rigid 6-methyl-2-pyridone (rotatable bonds = 0), enabling studies of the entropic contribution of a single ethyl rotor to binding free energies — without the confounding variable of an N–H donor that would be present in mono-C6-substituted analogs .

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